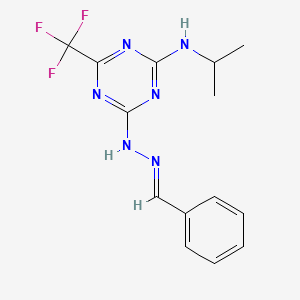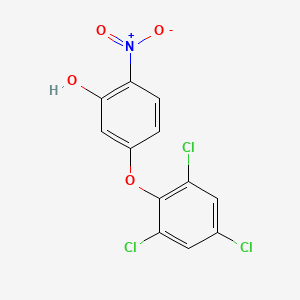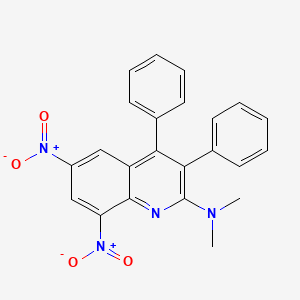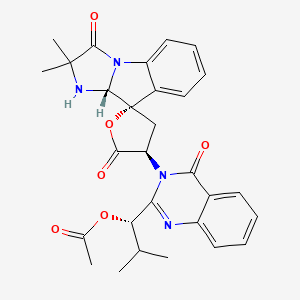
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone is a complex organic compound that belongs to the class of hydrazones This compound is characterized by the presence of a benzaldehyde moiety linked to a triazine ring substituted with a trifluoromethyl group and an isopropylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone typically involves the condensation of benzaldehyde with the corresponding hydrazine derivative. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The triazine ring is introduced through a nucleophilic substitution reaction involving a suitable triazine precursor.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis starting from readily available raw materials. The process includes the preparation of intermediates, purification steps, and final condensation reactions. The reaction conditions are optimized to achieve high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazone group to amines.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols are employed under basic conditions.
Major Products Formed
Oxidation: Oximes, nitriles.
Reduction: Amines.
Substitution: Various triazine derivatives.
Applications De Recherche Scientifique
Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone involves its interaction with specific molecular targets. The compound may act by inhibiting enzymes or interacting with cellular receptors, leading to various biological effects. The trifluoromethyl group and the triazine ring play crucial roles in its activity, influencing its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde, (4-((1-methylethyl)amino)-6-methyl-1,3,5-triazin-2-yl)hydrazone: Similar structure but lacks the trifluoromethyl group.
Benzaldehyde, (4-((1-methylethyl)amino)-6-chloro-1,3,5-triazin-2-yl)hydrazone: Contains a chloro group instead of a trifluoromethyl group.
Uniqueness
The presence of the trifluoromethyl group in Benzaldehyde, (4-((1-methylethyl)amino)-6-(trifluoromethyl)-1,3,5-triazin-2-yl)hydrazone imparts unique chemical and biological properties, such as increased lipophilicity and enhanced metabolic stability, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
58892-36-7 |
|---|---|
Formule moléculaire |
C14H15F3N6 |
Poids moléculaire |
324.30 g/mol |
Nom IUPAC |
2-N-[(E)-benzylideneamino]-4-N-propan-2-yl-6-(trifluoromethyl)-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C14H15F3N6/c1-9(2)19-12-20-11(14(15,16)17)21-13(22-12)23-18-8-10-6-4-3-5-7-10/h3-9H,1-2H3,(H2,19,20,21,22,23)/b18-8+ |
Clé InChI |
HXRDJYAUHSNLNV-QGMBQPNBSA-N |
SMILES isomérique |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)N/N=C/C2=CC=CC=C2 |
SMILES canonique |
CC(C)NC1=NC(=NC(=N1)C(F)(F)F)NN=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Piperazine, 1-[2-(4-methyl-5-thiazolyl)ethyl]-4-[3-(trifluoromethyl)phenyl]-](/img/structure/B14597329.png)




![2-{[Methyl(nitroso)carbamoyl]amino}ethyl methylcarbamate](/img/structure/B14597384.png)
![1,4-Dioxaspiro[4.4]non-2-ene](/img/structure/B14597396.png)
![4-[(4-Propylanilino)methylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14597404.png)





